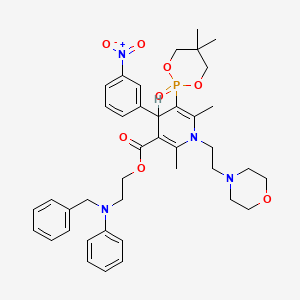
3-(4-Methoxyphenyl)propan-1-ol
Overview
Description
3-(4-Methoxyphenyl)propan-1-ol is a member of methoxybenzenes . It has a molecular formula of C10H14O2 . The average mass is 166.217 Da and the monoisotopic mass is 166.099380 Da .
Synthesis Analysis
The synthesis of 3-(4-Methoxyphenyl)propan-1-ol involves β-alkylation of 1-phenylethanol catalyzed by RuCl2(DMSO)4 . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propan-1-ol can be found in various databases such as ChemSpider . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
3-(4-Methoxyphenyl)propan-1-ol participates in β-alkylation of 1-phenylethanol catalyzed by RuCl2(DMSO)4 . More information about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)propan-1-ol has a melting point of 26 °C and a boiling point of 164-168 °C at 18 mm Hg . Its density is approximately 1.0060, and it has a refractive index of n20/D 1.532 .Scientific Research Applications
Organic Synthesis
“3-(4-Methoxyphenyl)propan-1-ol” is used in organic synthesis . It participates in β-alkylation of 1-phenylethanol catalyzed by RuCl2(DMSO)4 . This compound is also used in the synthesis of other organic compounds with potential applications in nonlinear optics (NLO) and biological activity .
Preparation of Bioactive Compounds
This compound has been applied to the unique preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . This bioactive compound has moderate yield, due to the retro-Michael reaction .
Catalysis
The compound is used in the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
Green Chemistry
Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics . This means that the reactions involving “3-(4-Methoxyphenyl)propan-1-ol” are environmentally friendly and sustainable .
Synthesis of N-heterocycles
Nitrogen-containing heteroarene units are usually present in natural products and biologically active synthetic compounds . “3-(4-Methoxyphenyl)propan-1-ol” can be used in the synthesis of these N-heterocycles .
Synthesis of β-heteroarylated Carbonyl Compounds
The compound can be used in the synthesis of β-heteroarylated carbonyl compounds . These compounds are of interest due to their potential biological effects .
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of methoxybenzenes , which are known to interact with various biological targets.
Mode of Action
It has been mentioned that this compound participates in β-alkylation of 1-phenylethanol This suggests that it may interact with its targets through alkylation, leading to changes in the function of the target molecules
Biochemical Pathways
Given its participation in β-alkylation , it may influence pathways involving phenylethanol or related compounds. The downstream effects of these interactions would depend on the specific roles of the altered molecules in their respective pathways.
Result of Action
As a potential bioactive compound , it may exert various effects at the molecular and cellular levels, depending on its targets and mode of action. Detailed studies are required to describe these effects.
properties
IUPAC Name |
3-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIDHUCLROLCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202382 | |
| Record name | 3-(4-Methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propan-1-ol | |
CAS RN |
5406-18-8 | |
| Record name | 3-(4-Methoxyphenyl)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzenepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5406-18-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methoxyphenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxybenzenepropanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9PVU97PBV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the stereochemistry of 3-(4-Methoxyphenyl)propan-1-ol in biological systems?
A: Research suggests that the stereochemistry of 3-(4-Methoxyphenyl)propan-1-ol plays a crucial role in its biological activity, specifically in enzyme-mediated reactions. A study utilizing deuterium labeling experiments demonstrated that baker's yeast selectively reduces the double bond of (Z)-α-ethoxycinnamaldehyde to produce the (1R,2S,3R)-[1,2,3-3H2]-2-ethoxy-3-(4-methoxyphenyl)propan-1-ol enantiomer. [] This highlights the stereospecificity of the enzymatic reduction, indicating that biological systems may differentiate between the enantiomers of this compound.
Q2: Has 3-(4-Methoxyphenyl)propan-1-ol been found in natural sources, and what is its significance in these sources?
A: While the provided research doesn't explicitly state the natural occurrence of 3-(4-Methoxyphenyl)propan-1-ol, it serves as a key building block in the total synthesis of Tedarene A. [] Tedarene A, a macrocyclic diaryl ether heptanoid found in the marine sponge Tedania ignis, exhibits inhibitory effects on nitric oxide production. The successful synthesis of Tedarene A using 3-(4-Methoxyphenyl)propan-1-ol as a starting material underscores the compound's utility in constructing complex natural products with potential therapeutic applications.
Q3: What analytical techniques are commonly employed to characterize and study 3-(4-Methoxyphenyl)propan-1-ol?
A: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential tools for characterizing 3-(4-Methoxyphenyl)propan-1-ol. Researchers utilize 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) NMR spectra to elucidate the compound's structure and connectivity. [] Additionally, high-resolution mass spectrometry provides precise molecular weight information, confirming the compound's identity. [, ] These techniques are crucial for confirming the structure and purity of synthesized or isolated 3-(4-Methoxyphenyl)propan-1-ol.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


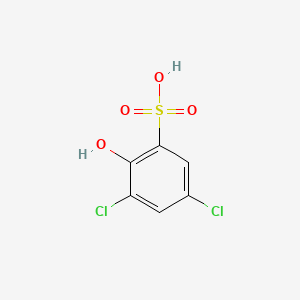

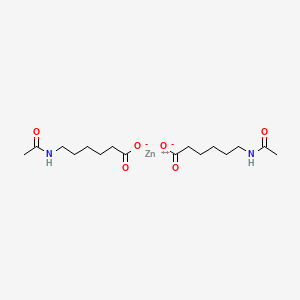
![Imidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one,4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-](/img/structure/B1214137.png)
![3-amino-5-[1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1214138.png)
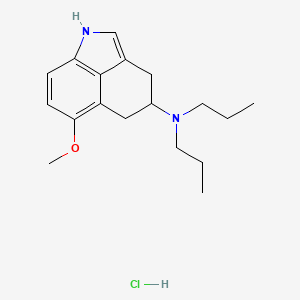
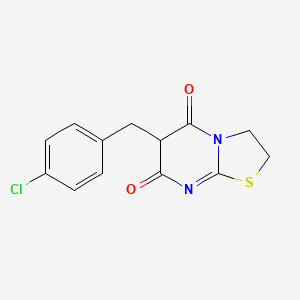
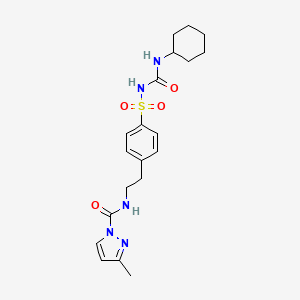
![3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1214142.png)
